molecular formula C25H26ClN5O3 B2616101 N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide CAS No. 946370-87-2

N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide

Cat. No. B2616101
M. Wt: 479.97
InChI Key: ONJCVGLHCFNHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader category of synthetic compounds that are frequently explored for their potential biological activities. The synthesis process often involves multiple steps, starting from basic chemical precursors to the final compound, with each step meticulously designed to introduce or modify specific functional groups. The characterization of such compounds typically involves a variety of spectroscopic and analytical techniques, including IR, NMR, and mass spectrometry, to confirm their structures.

Biological Activities

Antimicrobial Activity

Compounds within this chemical class, including derivatives and structurally related compounds, have been studied for their antimicrobial properties. For instance, research has demonstrated that some compounds exhibit significant antimicrobial activity against a range of bacteria and fungi. This includes studies on Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as a basis for developing new antimicrobial agents (Hassan, 2013).

Anticonvulsant Activity

Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has uncovered their potential anticonvulsant properties. Studies involving rats have shown that several derivatives within this group can effectively mitigate seizures induced by maximal electroshock, suggesting their potential utility in treating epilepsy or related neurological conditions (Kelley et al., 1995).

Antitumor Activity

Certain compounds in this category have been explored for their antitumor effects. Synthesized derivatives have been evaluated against various cancer cell lines, including human breast and liver carcinoma cells. Some compounds have shown cytotoxic effects comparable to standard chemotherapeutic agents, indicating their potential as cancer therapeutics (Riyadh, 2011).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-3-34-20-10-8-19(9-11-20)30-12-13-31-22(28-29-24(31)25(30)33)14-17(2)15-23(32)27-16-18-6-4-5-7-21(18)26/h4-13,17H,3,14-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJCVGLHCFNHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CC(C)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide

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